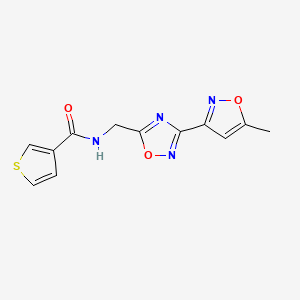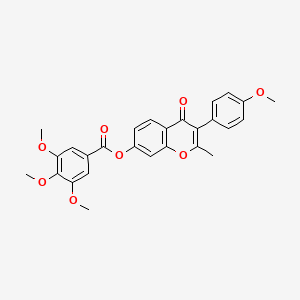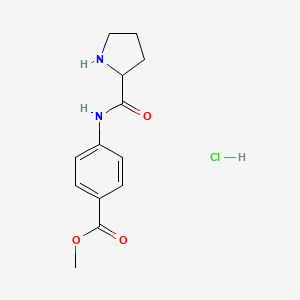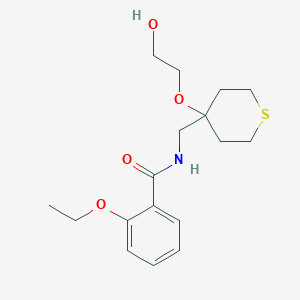
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation
The compound 5-methylisoxazole-3-carboxamide (MICA), closely related to the query compound, has been utilized in Pd-catalyzed C(sp(3))-H bond activation. This process, when applied to primary amine compounds, directs the activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of various γ-substituted non-natural amino acids. The MICA directing group facilitates selective and efficient arylation and alkylation, and can be conveniently removed under mild conditions, highlighting its potential in the synthesis of complex molecules (Pasunooti et al., 2015).
Green Synthesis of Thiophenyl Pyrazoles and Isoxazoles
Research on the synthesis of thiophenyl pyrazoles and isoxazoles demonstrates the application of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides in antimicrobial activities. These compounds were prepared using a green approach via 1,3-dipolar cycloaddition, followed by oxidation. The study found compounds showing potential antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating the versatility of these structures in developing new antimicrobial agents (Sowmya et al., 2018).
Histone Deacetylase Inhibition
Trifluoroacetylthiophene carboxamides, related to the structure of interest, have been identified as class II HDAC inhibitors. Research involving 2-trifluoroacetylthiophene 1,3,4-oxadiazole derivatives has shown these compounds to be potent, low nanomolar inhibitors of HDAC4, exhibiting high selectivity over class I HDACs. This suggests their potential use in exploring therapeutic avenues targeting HDAC4, with implications for cancer therapy and beyond (Muraglia et al., 2008).
Anticancer and Antidiabetic Potentials
Research into dihydropyrimidine derivatives, which incorporate elements similar to the query compound, indicates potential for antidiabetic activity. These derivatives were synthesized and evaluated in vitro using the α-amylase inhibition assay, showcasing a methodological approach for developing new antidiabetic agents (Lalpara et al., 2021). Additionally, novel thioxothiazolidin-4-one derivatives have demonstrated in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, further emphasizing the therapeutic potential of these structural classes (Chandrappa et al., 2010).
Propriétés
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-4-9(15-18-7)11-14-10(19-16-11)5-13-12(17)8-2-3-20-6-8/h2-4,6H,5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPCDLCMUSGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2764211.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)

amine](/img/structure/B2764214.png)

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/no-structure.png)




![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)